molecular formula C16H31NO2Si B8445846 (R)-2-[(Diethylamino)methyl]-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-cyclopenten-1-one

(R)-2-[(Diethylamino)methyl]-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-cyclopenten-1-one

Cat. No.: B8445846
M. Wt: 297.51 g/mol
InChI Key: UEPOKNWIWRACBZ-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-Diethylaminomethyl-4-(tert-butyldimethylsiloxy)-2-cyclopentene-1-one is a complex organic compound with a unique structure that includes a cyclopentene ring, a diethylaminomethyl group, and a tert-butyldimethylsiloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Diethylaminomethyl-4-(tert-butyldimethylsiloxy)-2-cyclopentene-1-one typically involves multiple steps, starting from readily available precursors. One common approach involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole and dimethylformamide (DMF) as a solvent

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-Diethylaminomethyl-4-(tert-butyldimethylsiloxy)-2-cyclopentene-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include imidazole, DMF, TBDMS-Cl, KMnO4, CrO3, LiAlH4, and NaBH4. Reaction conditions typically involve controlled temperatures and specific solvents to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of ®-2-Diethylaminomethyl-4-(tert-butyldimethylsiloxy)-2-cyclopentene-1-one involves its interaction with molecular targets through its functional groups. The tert-butyldimethylsiloxy group provides stability and protection, while the diethylaminomethyl group can participate in nucleophilic or electrophilic reactions . These interactions can modulate various biological pathways and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Diethylaminomethyl-4-(tert-butyldimethylsiloxy)-2-cyclopentene-1-one is unique due to its combination of functional groups, which provide both stability and reactivity. This makes it a versatile compound for various applications in synthesis, research, and industry.

Properties

Molecular Formula

C16H31NO2Si

Molecular Weight

297.51 g/mol

IUPAC Name

(4R)-4-[tert-butyl(dimethyl)silyl]oxy-2-(diethylaminomethyl)cyclopent-2-en-1-one

InChI

InChI=1S/C16H31NO2Si/c1-8-17(9-2)12-13-10-14(11-15(13)18)19-20(6,7)16(3,4)5/h10,14H,8-9,11-12H2,1-7H3/t14-/m0/s1

InChI Key

UEPOKNWIWRACBZ-AWEZNQCLSA-N

Isomeric SMILES

CCN(CC)CC1=C[C@@H](CC1=O)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CCN(CC)CC1=CC(CC1=O)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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